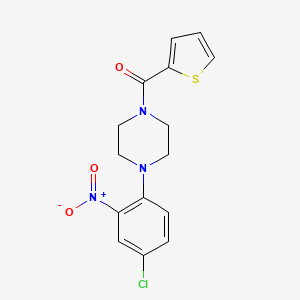
1-(4-chloro-2-nitrophenyl)-4-(2-thienylcarbonyl)piperazine
Vue d'ensemble
Description
1-(4-chloro-2-nitrophenyl)-4-(2-thienylcarbonyl)piperazine, also known as TCB-2, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It was first synthesized in the early 2000s as a potential candidate for the treatment of various psychiatric disorders. TCB-2 has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
1-(4-chloro-2-nitrophenyl)-4-(2-thienylcarbonyl)piperazine acts as a selective agonist for the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is predominantly located in the central nervous system. Activation of this receptor leads to an increase in intracellular calcium levels and the activation of various signaling pathways. This results in the modulation of neurotransmitter release and the regulation of neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily mediated through its interaction with the serotonin 5-HT2A receptor. Activation of this receptor has been shown to modulate the release of various neurotransmitters, including dopamine, glutamate, and GABA. This compound has also been shown to induce changes in neuronal activity patterns and alter the function of neuronal circuits involved in mood regulation and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-chloro-2-nitrophenyl)-4-(2-thienylcarbonyl)piperazine in lab experiments is its high selectivity for the serotonin 5-HT2A receptor. This allows for the specific modulation of this receptor without affecting other neurotransmitter systems. However, one of the limitations of using this compound is its relatively low potency compared to other 5-HT2A agonists. This can make it difficult to achieve the desired level of receptor activation in some experiments.
Orientations Futures
There are several potential future directions for the study of 1-(4-chloro-2-nitrophenyl)-4-(2-thienylcarbonyl)piperazine. One area of interest is the development of more potent and selective agonists for the serotonin 5-HT2A receptor. This could lead to the development of more effective treatments for psychiatric disorders that target this receptor. Another area of interest is the study of the long-term effects of this compound on neuronal function and behavior. This could provide valuable insights into the mechanisms underlying the therapeutic effects of this compound.
Applications De Recherche Scientifique
1-(4-chloro-2-nitrophenyl)-4-(2-thienylcarbonyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia. It has been shown to act as a selective agonist for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been studied for its potential use as a research tool in the field of neuroscience.
Propriétés
IUPAC Name |
[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c16-11-3-4-12(13(10-11)19(21)22)17-5-7-18(8-6-17)15(20)14-2-1-9-23-14/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKXWSZZYWABAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,4-difluorobenzyl)-3-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-3-hydroxy-2-piperidinone](/img/structure/B3930662.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3930668.png)
![1-(1H-1,2,3-benzotriazol-1-yl)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol ethanedioate (salt)](/img/structure/B3930684.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3930690.png)
![methyl ({[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]carbonothioyl}thio)acetate](/img/structure/B3930698.png)
![ethyl 4-[N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3930701.png)



![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B3930726.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-methylbenzenesulfonamide](/img/structure/B3930757.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B3930759.png)

![1-(2-{methyl[3-(1-methyl-1H-imidazol-2-yl)propyl]amino}pyrimidin-4-yl)pyrrolidin-3-ol](/img/structure/B3930766.png)